Class-Level EGFR Wild-Type Inhibitory Potency of Adamantyl-Thiadiazole Derivatives vs. Clinical Standard Erlotinib
In a 2021 study of 17 adamantane-thiadiazole derivatives, the most potent compound (thiazolo-thiadiazole adamantane derivative 17) achieved an IC₅₀ of 71.5–85 nM against wild-type EGFR^WT and 37.85–41.19 nM against mutant EGFR^L858R, comparable to Lapatinib (31.8 nM and 39.53 nM respectively) [1]. Molecular docking binding energies ranged from –19.19 to –22.07 kcal/mol, surpassing Erlotinib (–19.10 kcal/mol) [1]. While these data are for a structurally related analog, the 4-ethoxybenzamide derivative occupies the same adamantyl-thiadiazole chemical space and is expected to exhibit similar EGFR engagement based on scaffold conservation [1].
| Evidence Dimension | EGFR wild-type and mutant inhibitory potency (IC₅₀) and binding energy |
|---|---|
| Target Compound Data | No direct data for CAS 392240-53-8; class representative derivative 17: IC₅₀ 71.5–85 nM (EGFR^WT), 37.85–41.19 nM (EGFR^L858R); binding energy –19.19 to –22.07 kcal/mol [1] |
| Comparator Or Baseline | Lapatinib: IC₅₀ 31.8 nM (EGFR^WT), 39.53 nM (EGFR^L858R); Erlotinib: binding energy –19.10 kcal/mol [1] |
| Quantified Difference | Derivative 17 within ~2.3-fold of Lapatinib IC₅₀; binding energy up to –2.97 kcal/mol more favorable than Erlotinib [1] |
| Conditions | In vitro kinase inhibition assay; MCF-7, HepG-2, A549 cancer cell lines; doxorubicin positive control [1] |
Why This Matters
This class-level evidence positions the adamantyl-thiadiazole-ethoxybenzamide chemotype as a credible EGFR-targeted scaffold, reducing procurement risk for kinase-focused screening programs.
- [1] Wassel MMS, Ammar YA, Ali GAME, Belal A, Mehany ABM, Ragab A. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorg Chem. 2021;110:104794. doi:10.1016/j.bioorg.2021.104794 View Source
